Superior Bradykinin/Angiotensin I Binding Selectivity Ratio Compared to Ramiprilat, Quinaprilat, Trandolaprilat, and Enalaprilat
In double displacement binding assays using human endothelial ACE, perindoprilat demonstrated the highest selectivity for bradykinin (Bk) versus angiotensin I (Ang I) binding sites. The Bk/Ang I selectivity ratio for perindoprilat was 1.44, which was significantly higher than that of ramiprilat (1.16), quinaprilat (1.09), trandolaprilat (1.08), and enalaprilat (1.00) [1]. This selectivity profile is consistent across multiple studies [2].
| Evidence Dimension | Bradykinin/Angiotensin I binding selectivity ratio |
|---|---|
| Target Compound Data | 1.44 |
| Comparator Or Baseline | Ramiprilat: 1.16; Quinaprilat: 1.09; Trandolaprilat: 1.08; Enalaprilat: 1.00 |
| Quantified Difference | 24% higher than ramiprilat; 32% higher than quinaprilat; 44% higher than enalaprilat |
| Conditions | In vitro double displacement binding assay using [125I]351A radiolabeled lisinopril analogue and human somatic ACE |
Why This Matters
Higher bradykinin selectivity is associated with enhanced vasodilation and potentially greater efficacy in preventing cardiovascular events, a key differentiator for research on atherosclerosis and hypertension.
- [1] Ceconi C, Francolini G, Olivares A, Comini L, Bachetti T, Ferrari R. Angiotensin-converting enzyme (ACE) inhibitors have different selectivity for bradykinin binding sites of human somatic ACE. Eur J Pharmacol. 2007;577(1-3):1-6. View Source
- [2] Ceconi C, Francolini G, Olivares A, Comini L, Bachetti T, Ferrari R. Angiotensin-converting enzyme (ACE) inhibitors have different selectivity for bradykinin binding sites of human somatic ACE. Mendeley Data. 2007. View Source
